2-O-ethyl PAF C-16

概要

説明

2-O-エチル PAF C-16は、血小板活性化因子(PAF)の合成アナログです。PAFのホモログであり、血小板活性化因子受容体(PAFR)の競合的リガンドとして作用します。 この化合物は、高親和性でPAFアンタゴニストのPAF受容体への結合を阻害する能力で知られています 。 2-O-エチル PAF C-16の分子式はC26H56NO6Pで、分子量は509.70 g/molです .

準備方法

合成ルートと反応条件

2-O-エチル PAF C-16の合成は、グリセロール骨格のsn-2位にエチル基を導入する工程が含まれます。合成ルートには通常、以下の手順が含まれます。

出発物質: 合成は、1-O-ヘキサデシル-sn-グリセロ-3-ホスホリルコリンの調製から始まります。

エチル化: sn-2位へのエチル基の導入は、エーテル結合を介して行われます。この手順では、出発物質をエチル化剤と制御された条件下で反応させます。

工業的生産方法

2-O-エチル PAF C-16の工業的生産は、同様の合成ルートに従いますが、より大規模で行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件の最適化が含まれます。 自動反応器と高度な精製技術の使用により、一貫した品質と高スループットが保証されます .

化学反応の分析

反応の種類

2-O-エチル PAF C-16は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を形成することができます。

還元: 還元反応は、化合物の官能基を修飾するために実行することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、2-O-エチル PAF C-16のさまざまな酸化誘導体、還元誘導体、および置換誘導体が含まれます。 これらの誘導体は、異なる化学的および生物学的特性を持っています .

4. 科学研究アプリケーション

2-O-エチル PAF C-16は、幅広い科学研究アプリケーションを持っています。

化学: PAFアナログの挙動と受容体との相互作用を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達と炎症におけるPAFの役割を理解するための研究で使用されます。

医学: 血小板凝集や炎症反応に関連する病状における潜在的な治療用途について調査されています。

科学的研究の応用

Biological Activities

The compound exhibits various biological activities, primarily related to:

- Inflammation : It acts as a full agonist at the PAF receptor, influencing leukocyte functions such as platelet aggregation and cellular signaling pathways.

- Immune Responses : 2-O-Ethyl PAF C-16 is utilized in pharmacological research to elucidate mechanisms underlying immune responses and inflammation .

Inflammation Studies

This compound is extensively used in inflammation research to investigate the mechanisms by which PAF analogs influence leukocyte activation and aggregation. It has been shown to induce neutrophil aggregation in the presence of divalent cations, highlighting its role in inflammatory processes .

Pharmacological Research

This compound serves as a valuable tool for studying PAF receptor interactions. Its binding affinity and efficacy have been characterized through various assays, revealing insights into downstream signaling pathways involved in inflammation and cellular activation .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits growth inhibitory effects against mycobacteria, including Mycobacterium bovis BCG and Mycobacterium smegmatis. The mechanism involves damaging the bacterial cell membrane, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes the comparison of this compound with other related compounds:

| Compound Name | Structure/Modification | Potency | Unique Features |

|---|---|---|---|

| 2-O-Methyl Platelet Activating Factor C-16 | Methyl group at sn-2 position | Higher than 2-O-Ethyl | More potent agonist than 2-O-Ethyl |

| Arachidonoyl Platelet Activating Factor C-16 | Contains arachidonic acid | Very high | Involved in complex signaling pathways |

| 1-O-Octadecyl Platelet Activating Factor | Octadecyl group at sn-1 position | Moderate | Different fatty acid chain affecting activity |

This table illustrates how structural modifications influence potency and biological activity, emphasizing the relevance of such analogs in pharmacological research.

Case Study 1: Inflammatory Response Modulation

A study demonstrated that this compound effectively modulates inflammatory responses by inducing platelet aggregation and influencing cytokine release in vitro. The findings suggest its potential therapeutic role in managing inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's ability to inhibit the growth of M. bovis BCG, showcasing its antimicrobial properties. The study provided insights into the structural aspects that contribute to its efficacy against mycobacterial infections.

作用機序

2-O-エチル PAF C-16は、血小板活性化因子受容体(PAFR)に結合することで効果を発揮します。この結合は、PAFが受容体と相互作用するのを阻害し、それによりさまざまな細胞応答を調節します。 関与する分子標的には、PAF受容体と、アラキドン酸経路などの下流シグナル伝達経路が含まれます 。 ホスホリパーゼCおよびホスホリパーゼA2活性の阻害は、この化合物の作用機序において重要な役割を果たします .

類似化合物との比較

類似化合物

2-O-メチル PAF C-16: sn-2位にメチル基を持つ別のPAFの合成アナログ。

PAF C-18: 同様の生物活性を持つ、より長い鎖のPAFアナログ。

ヘキサノアミノPAF: sn-2位が修飾された構造アナログ.

独自性

2-O-エチル PAF C-16は、sn-2位に特定のエチル基置換があるため、独特です。これは、独特の化学的および生物学的特性を与えます。 この置換により、PAFアナログの構造活性相関と受容体との相互作用を研究するための貴重なツールになります .

生物活性

2-O-ethyl Platelet Activating Factor C-16 (2-O-ethyl PAF C-16) is a synthetic analog of the naturally occurring platelet-activating factor (PAF). It is characterized by the presence of an ethyl group at the sn-2 position, linked via an ether bond. This modification results in distinct biological properties compared to its natural counterpart. The compound has garnered attention for its roles in inflammation, immune responses, and potential therapeutic applications.

- Chemical Formula : C26H57NO6P

- CAS Number : 78858-42-1

- Molecular Weight : 487.73 g/mol

This compound primarily acts as a full agonist at the PAF receptor (PAFR), influencing various physiological processes including:

- Platelet Aggregation : It stimulates platelet aggregation, albeit with lower potency than natural PAF.

- Leukocyte Activation : The compound modulates leukocyte functions, impacting inflammation and immune responses.

- Cell Signaling Pathways : It activates phosphoinositide metabolism and influences downstream signaling pathways related to cellular activation and inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Inflammatory Responses :

- Antimicrobial Activity :

- Apoptosis Induction :

- Angiogenesis :

Comparative Analysis with Other Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure/Modification | Potency | Unique Features |

|---|---|---|---|

| 2-O-methyl Platelet Activating Factor C-16 | Methyl group at sn-2 position | Higher than 2-O-ethyl | More potent agonist than 2-O-ethyl |

| Arachidonoyl Platelet Activating Factor C-16 | Contains arachidonic acid | Very high | Involved in complex signaling pathways |

| 1-O-octadecyl Platelet Activating Factor | Octadecyl group at sn-1 position | Moderate | Different fatty acid chain affecting activity |

This comparison highlights how structural modifications significantly influence biological activities and receptor interactions.

Case Studies

Several studies have investigated the biological effects of this compound:

- Inhibition of Mycobacterial Growth :

- Role in Inflammation :

- Cell Membrane Interaction Studies :

特性

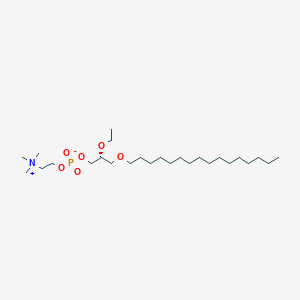

IUPAC Name |

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHUUVMLQFHHQG-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647290 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78858-42-1 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。